molecular formula C17H17NO5 B11127672 methyl {3-hydroxy-4-[(1E)-N-hydroxy-2-phenylethanimidoyl]phenoxy}acetate

methyl {3-hydroxy-4-[(1E)-N-hydroxy-2-phenylethanimidoyl]phenoxy}acetate

Cat. No.: B11127672
M. Wt: 315.32 g/mol
InChI Key: PADOFWZCJJWGAS-OBGWFSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{3-hydroxy-4-[(1E)-1-(hydroxyimino)-2-phenylethyl]phenoxy}acetate is a complex organic compound with the molecular formula C17H17NO5 This compound is characterized by its phenoxyacetate structure, which includes a hydroxyimino group and a phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{3-hydroxy-4-[(1E)-1-(hydroxyimino)-2-phenylethyl]phenoxy}acetate typically involves multiple steps. One common method starts with the reaction of 3-hydroxy-4-[(1E)-1-(hydroxyimino)-2-phenylethyl]phenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{3-hydroxy-4-[(1E)-1-(hydroxyimino)-2-phenylethyl]phenoxy}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group can yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

Methyl 2-{3-hydroxy-4-[(1E)-1-(hydroxyimino)-2-phenylethyl]phenoxy}acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-{3-hydroxy-4-[(1E)-1-(hydroxyimino)-2-phenylethyl]phenoxy}acetate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenoxyacetate moiety can interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{3-hydroxy-4-[(1E)-1-(hydroxyimino)-2-phenylethyl]phenoxy}acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyimino group and phenoxyacetate moiety make it a versatile compound for various applications .

Properties

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

methyl 2-[4-[(E)-C-benzyl-N-hydroxycarbonimidoyl]-3-hydroxyphenoxy]acetate

InChI

InChI=1S/C17H17NO5/c1-22-17(20)11-23-13-7-8-14(16(19)10-13)15(18-21)9-12-5-3-2-4-6-12/h2-8,10,19,21H,9,11H2,1H3/b18-15+

InChI Key

PADOFWZCJJWGAS-OBGWFSINSA-N

Isomeric SMILES

COC(=O)COC1=CC(=C(C=C1)/C(=N/O)/CC2=CC=CC=C2)O

Canonical SMILES

COC(=O)COC1=CC(=C(C=C1)C(=NO)CC2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.